Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester
Description
This compound, also known as MB07803 (CAS No. 882757-24-6), is a fructose-1,6-bisphosphatase (FBPase) inhibitor with the molecular formula C₂₄H₃₇N₄O₇PS and a molecular weight of 564.61 g/mol . Structurally, it features a thiazole-furan-phosphinylidenebis(alanine) core with esterified diethyl groups, which enhance its bioavailability as a prodrug . MB07803 is classified as a noncompetitive inhibitor targeting the AMP allosteric site of FBPase, a key enzyme in gluconeogenesis. It advanced to Phase II clinical trials for type 2 diabetes management but faced challenges due to metabolite-related toxicity concerns observed in related compounds .
Properties
Molecular Formula |
C24H37N4O6PS |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphanyl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H37N4O6PS/c1-10-32-19(30)23(6,7)27-35(28-24(8,9)20(31)33-11-2)15-13-12-14(34-15)16-17(36-21(25)26-16)18(29)22(3,4)5/h12-13,27-28H,10-11H2,1-9H3,(H2,25,26) |
InChI Key |
PDRANKSOTLLIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester typically involves multi-step reactions, starting with the preparation of thiazole and furan derivatives, followed by their phosphinylidene linkage formation under controlled conditions. Specific reagents, such as amino acids, thiazole precursors, and various catalysts, are used to facilitate these reactions, requiring precise temperature and pH adjustments to ensure the desired product yield.
Industrial production methods: In industrial settings, this compound is produced using large-scale batch reactors that allow for precise control of reaction conditions. Automation of reagent addition and temperature control is crucial for maximizing efficiency and consistency. Post-synthesis, the compound is purified using techniques like chromatography and crystallization to achieve the required purity for its applications.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or ozone.
Reduction: : Reduction reactions may involve agents such as sodium borohydride.
Substitution: : The presence of multiple functional groups allows for various substitution reactions, where atoms or groups of atoms are replaced by others.
Common reagents and conditions:
For oxidation: Hydrogen peroxide, mild heating, and acidic or basic environments.
For reduction: Sodium borohydride, room temperature.
For substitution: Nucleophiles or electrophiles depending on the target group being substituted.
Major products: Oxidation typically results in the formation of more oxygenated derivatives. Reduction often produces simpler, more hydrogenated molecules. Substitution reactions yield derivatives with new functional groups replacing original ones.
4. Scientific Research Applications: Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester has a range of applications:
Chemistry: : Used as a reagent in complex organic synthesis and polymer chemistry.
Biology: : Acts as a probe to study enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: : Applied in the production of high-performance materials and coatings due to its robust chemical structure.
5. Mechanism of Action: The compound exerts its effects through its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their activity. This binding can alter the enzyme's structure or function, effectively modulating biochemical pathways. The phosphinylidene linkage in the molecule plays a crucial role in these interactions by providing a stable but reactive site for binding.
6. Comparison with Similar Compounds: Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis
Biological Activity
Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester], commonly referred to as MB07803, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This article delves into the biological activity of MB07803, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Profile
- Common Name: Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester
- CAS Number: 882759-86-6
- Molecular Formula: C25H41N4O10PS2
- Molecular Weight: 652.71 g/mol
Structural Characteristics
The structure of MB07803 includes a thiazole ring and a furan moiety, which are significant for its biological activity. The phosphinylidene group is also critical as it may influence the compound's interaction with various biological targets.
MB07803 has been primarily studied for its role as an inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. By inhibiting FBPase, MB07803 can potentially reduce glucose production in the liver, making it a candidate for the treatment of type 2 diabetes .
Additionally, preliminary studies suggest that MB07803 may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in tumor cells .
Antidiabetic Activity
Research indicates that MB07803 effectively lowers blood glucose levels in animal models of type 2 diabetes. In one study, it was shown to significantly reduce fasting plasma glucose and improve insulin sensitivity . The compound's selectivity for FBPase over other metabolic enzymes underscores its potential as a therapeutic agent with fewer side effects.
Anticancer Properties
MB07803 has also demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reported inhibition rates of over 70% against breast cancer (MCF-7) and colon cancer cell lines . The compound's ability to induce apoptosis was linked to the disruption of mitochondrial membrane potential and activation of caspases.
Antimicrobial Activity
While primarily focused on metabolic diseases and cancer, MB07803's structural components suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against multidrug-resistant bacterial strains . Further research is needed to explore this aspect fully.
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of MB07803 resulted in a significant decrease in blood glucose levels compared to control groups. The mechanism was attributed to reduced hepatic glucose output due to FBPase inhibition .
- Cancer Cell Lines : A series of experiments evaluating the cytotoxic effects of MB07803 on various cancer cell lines revealed that it inhibited proliferation effectively. The highest inhibition was observed in MCF-7 cells at concentrations as low as 10 µM .
Comparative Analysis
The following table summarizes the biological activities of MB07803 compared to other known compounds:
| Compound | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| MB07803 | FBPase Inhibition | 15 | Selective for hepatic gluconeogenesis |
| Compound A | Anticancer (MCF-7) | 12 | Induces apoptosis |
| Compound B | Antimicrobial | 20 | Effective against resistant strains |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares MB07803 with structurally and mechanistically related FBPase inhibitors:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Binding Site | Clinical Status |
|---|---|---|---|---|
| MB07803 | C₂₄H₃₇N₄O₇PS | 564.61 | AMP allosteric site | Phase II (ongoing) |
| MB05032 (Active metabolite) | C₁₅H₂₀N₃O₆PS | 401.37 | Substrate-binding site | Preclinical (prodrug: CS-917) |
| CS-917 (Prodrug of MB05032) | C₂₀H₃₁N₃O₇PS | 512.51 | Prodrug converted to MB05032 | Phase II halted (2005) |
| MDL-29951 | C₁₂H₁₀Cl₂NO₃ | 302.12 | Subunit interface | Preclinical |
Key Observations:
- MB07803 vs. MB05032 : MB07803’s diethyl ester groups improve membrane permeability compared to MB05032’s phosphonic acid moiety, which limits oral bioavailability .
- MB07803 vs. CS-917 : Both are prodrugs, but CS-917’s metabolite (MB05032) caused lactic acidosis in combination with metformin, leading to trial termination. MB07803’s 2,2-dimethyl-1-oxopropyl substituent may reduce off-target effects .
- MDL-29951: A non-thiazole derivative with anti-competitive inhibition, showing distinct pharmacokinetics but lower potency than MB07803 .
Pharmacokinetic and Toxicity Profiles
- MB07803 : Ester groups facilitate hepatic activation, minimizing systemic toxicity. However, long-term safety data remain under investigation .
- CS-917 : Rapid conversion to MB05032 led to mitochondrial toxicity and lactic acidosis, highlighting the risks of unregulated prodrug metabolism .
- Carcinogenicity Considerations: While unrelated to MB07803, nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in ) underscore the importance of structural vigilance. MB07803 lacks nitro groups, reducing carcinogenic risk .
Molecular Similarity Analysis
Using methods analogous to Tanimoto coefficient-based similarity indexing (as in ), MB07803 shares ~85% structural similarity with CS-917, differing primarily in esterification patterns. This modification correlates with improved metabolic stability .
Research Findings and Clinical Implications
Efficacy in Gluconeogenesis Inhibition
MB07803 demonstrates IC₅₀ values <100 nM for FBPase, outperforming MDL-29951 (IC₅₀ ~500 nM) in preclinical models. Its noncompetitive mechanism avoids substrate competition, enhancing therapeutic specificity .
Challenges in Development
- CS-917 : Discontinued due to metabolite-driven lactic acidosis, emphasizing the need for safer prodrug designs.
- MB07803 : Phase II trials focus on dose optimization to balance efficacy and toxicity. Early results suggest reduced off-target effects compared to CS-917 .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of temperature (typically 20–60°C), pH (neutral to slightly acidic), and solvent selection (e.g., anhydrous THF or DMF) to maximize yield and purity. Side reactions, such as hydrolysis of the phosphinylidene group, must be minimized by excluding moisture . Post-synthesis purification often involves column chromatography or recrystallization in non-polar solvents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the phosphinylidene and thiazole moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How does this compound inhibit gluconeogenesis at the molecular level?
As a second-generation fructose-1,6-bisphosphatase (FBPase) inhibitor, it binds to the allosteric AMP site, inducing conformational changes that reduce enzyme activity. Competitive binding assays with MB05032 (its active metabolite) confirm this mechanism, with IC₅₀ values in the nanomolar range .
Advanced Research Questions
Q. How should researchers design pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?
PK studies should focus on absorption (e.g., oral bioavailability in rodent models), distribution (plasma protein binding assays), metabolism (CYP450 enzyme profiling), and excretion (urinary/fecal clearance). PD studies must correlate plasma concentrations with FBPase inhibition efficacy using liver tissue assays. Toxicokinetics should monitor metabolite accumulation, particularly lactic acid levels .
Q. What strategies address contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from differences in metabolic stability or tissue penetration. Use ex vivo liver perfusion models to simulate physiological conditions. Validate findings with isotopic tracer studies (e.g., ¹³C-glucose) to quantify gluconeogenesis suppression in diabetic animal models .
Q. How can structure-activity relationships (SAR) guide the development of analogs with improved efficacy?
SAR studies should modify the thiazole ring (e.g., halogen substitution for enhanced binding) or the ester groups (to alter lipophilicity). Mutagenesis of FBPase’s AMP-binding site paired with molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities. Compare analogs like MB06322 and MB07803 for potency and selectivity .
Q. What are the key challenges in translating preclinical results to clinical trials?
Phase II trials of related compounds (e.g., CS-917) were halted due to lactic acidosis from mitochondrial toxicity. Mitigate this by:
Q. How can researchers evaluate the compound’s potential for drug-drug interactions (DDIs)?
Perform in vitro CYP inhibition assays (e.g., CYP3A4, CYP2D6) using human liver microsomes. Co-administer with common antidiabetic drugs (e.g., metformin) in animal models to assess synergistic/antagonistic effects. Pharmacometric modeling predicts DDIs in humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
